molecular formula C9H10N4 B13474255 2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine CAS No. 195045-42-2

2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine

Cat. No.: B13474255
CAS No.: 195045-42-2
M. Wt: 174.20 g/mol
InChI Key: BAXHAYWXNGSPNT-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine is a heterocyclic compound that features a pyridine ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with diketones or aldehydes, followed by cyclization to form the pyrazine ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one: This compound has a similar pyridine-pyrazine fused ring structure but differs in the position of the functional groups.

    Pyrrolopyrazine derivatives: These compounds also feature fused nitrogen-containing rings and exhibit a range of biological activities.

Uniqueness

2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine is unique due to its specific structural configuration, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine and pyrazine ring system, which contributes to its biological activity. The presence of methyl groups at the 2 and 3 positions of the pyridine ring enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the pyrido[2,3-b]pyrazine family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Case Study:
A study evaluating several pyrido[2,3-b]pyrazine derivatives found that certain compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus5
This compoundEscherichia coli8

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and inhibition of key signaling pathways involved in tumor growth.

Mechanism of Action:

  • Cell Cycle Arrest: The compound can disrupt the normal progression of the cell cycle, particularly at the G2/M phase.
  • Apoptosis Induction: It promotes apoptotic pathways by activating caspases and leading to DNA fragmentation.

Case Study:
In vitro studies on human cancer cell lines (e.g., breast cancer MCF-7 and colon cancer HT-29) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability with IC50 values ranging from 1.5 to 5 µM .

Cell LineIC50 (µM)
MCF-71.5
HT-294.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes critical for nucleotide synthesis or signaling pathways.
  • Receptor Binding: The compound can bind to receptors involved in cell proliferation and survival.

Properties

CAS No.

195045-42-2

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2,3-dimethylpyrido[2,3-b]pyrazin-6-amine

InChI

InChI=1S/C9H10N4/c1-5-6(2)12-9-7(11-5)3-4-8(10)13-9/h3-4H,1-2H3,(H2,10,12,13)

InChI Key

BAXHAYWXNGSPNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=N2)N)C

Origin of Product

United States

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